
4-Iodo-3-(trifluoromethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F3IO2. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethoxy)benzaldehyde typically involves the iodination of 3-(trifluoromethoxy)benzaldehyde. One common method includes the use of molecular iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: 4-Iodo-3-(trifluoromethoxy)benzoic acid.
Reduction: 4-Iodo-3-(trifluoromethoxy)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-(trifluoromethoxy)benzaldehyde is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodo-4-(trifluoromethoxy)benzaldehyde: Similar structure but with different positioning of the iodine and trifluoromethoxy groups.
Uniqueness
4-Iodo-3-(trifluoromethoxy)benzaldehyde is unique due to the presence of both iodine and trifluoromethoxy groups, which confer distinct chemical properties.
Eigenschaften
Molekularformel |
C8H4F3IO2 |
|---|---|
Molekulargewicht |
316.02 g/mol |
IUPAC-Name |
4-iodo-3-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)14-7-3-5(4-13)1-2-6(7)12/h1-4H |
InChI-Schlüssel |
IARWFNPKQOCRNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)
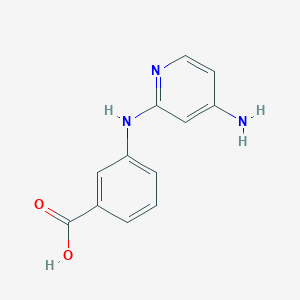
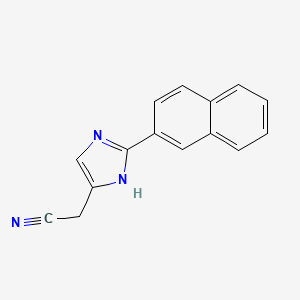

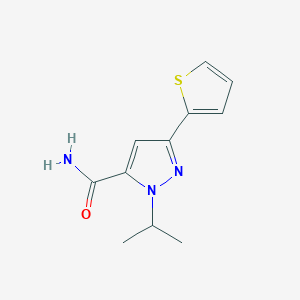


![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)
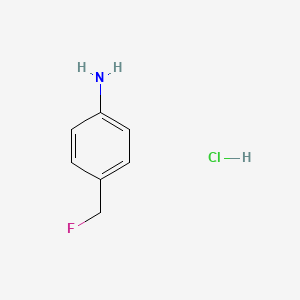

![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
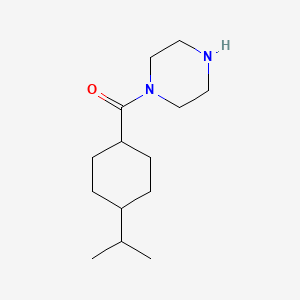
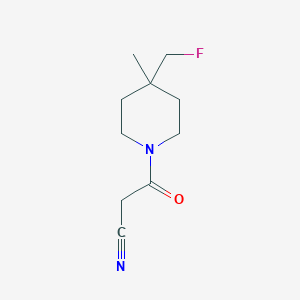
![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
